molecular formula C10H7FN2 B8536971 2-Fluoro-5-(pyridin-4-yl)pyridine

2-Fluoro-5-(pyridin-4-yl)pyridine

Cat. No.: B8536971
M. Wt: 174.17 g/mol
InChI Key: FFFARSDARZFNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(pyridin-4-yl)pyridine is a fluorinated bipyridyl compound featuring a fluorine atom at the 2-position of the pyridine ring and a pyridin-4-yl substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s bipyridyl framework enhances π-π stacking interactions, which are critical for binding to biological targets such as kinase enzymes or neurotransmitter receptors.

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

2-fluoro-5-pyridin-4-ylpyridine

InChI

InChI=1S/C10H7FN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H

InChI Key

FFFARSDARZFNOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC=NC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-Fluoro-5-(pyridin-4-yl)pyridine with key analogs, highlighting structural variations and their impact on molecular properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
This compound C₁₀H₆F₂N₂ 192.17 (calculated) F (C2), pyridin-4-yl (C5) Not reported Potential kinase inhibition (inferred)
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 203.18 F (C2), 4-fluorophenyl (C5) Not reported Precursor for bioactive molecules
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ 235.22 OH (C2), 3-fluoro-4-methoxyphenyl (C5) Not reported Antimicrobial potential (inferred)
2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine C₆H₅ClFNO 175.57 Cl (C2), F (C5), hydroxymethyl (C4) Not reported Intermediate for drug synthesis
2-Fluoro-5-(methylthio)pyridine C₆H₆FNS 143.18 F (C2), methylthio (C5) Not reported Building block for agrochemicals

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom at C2 (electron-withdrawing) enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. In contrast, the hydroxymethyl group in introduces steric bulk and hydrogen-bonding capacity.
  • Aromatic Systems: Replacing the pyridin-4-yl group with a 4-fluorophenyl () reduces nitrogen content but maintains planar geometry for target binding.
  • Molecular Weight : Smaller derivatives like 2-Fluoro-5-(methylthio)pyridine () may exhibit better pharmacokinetic profiles due to lower molecular weight.
Antimicrobial Activity
Pharmacological Targets

Pyridine derivatives with fluorinated substituents are frequently explored as kinase inhibitors. For example, (2-Fluoro-5-pyridin-4-yl-phenyl)-amine analogs () exhibit activity against tyrosine kinases involved in cancer progression. The bipyridyl structure of this compound may mimic ATP’s adenine ring, enabling competitive binding to kinase ATP pockets.

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